molecular formula C12H7ClF3NO B1639821 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine CAS No. 697739-19-8

2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine

Cat. No. B1639821
CAS RN: 697739-19-8
M. Wt: 273.64 g/mol
InChI Key: LCBHGNUJNFNSCO-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine is a chemical compound with the CAS Number: 697739-19-8 . It has a molecular weight of 273.64 .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine is 1S/C12H7ClF3NO/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)18-12(14,15)16/h1-7H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine serves as a key intermediate in the synthesis of various compounds with potential applications in materials science and medicinal chemistry. For example, it has been synthesized from nicotinamide through a sequence of reactions including Hofmann degradation and oxidative chlorination, leading to its use in the production of efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).

Photoluminescent and Magnetic Properties

Compounds derived from 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine, such as those involving tetrathiafulvalene-ethenylpyridine ligand and rare earth complexes, have been studied for their intriguing photoluminescent and magnetic properties. These properties suggest applications in optoelectronics and information storage technologies (F. Pointillart et al., 2009).

Antimicrobial Activities and DNA Interaction

Research on 2-Chloro-6-(trifluoromethyl)pyridine, a closely related compound, has revealed potential antimicrobial activities and the ability to interact with DNA. This suggests potential applications in the development of new antimicrobial agents and in understanding molecular interactions important in pharmacology and biochemistry (M. Evecen et al., 2017).

Organic Electronics and Materials Chemistry

Derivatives of 2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine have been employed in the synthesis of organic electronic materials, showcasing the versatility of this compound in contributing to advances in materials science. For instance, the synthesis and characterization of new tetrathiafulvalene-π-spacer-acceptor derivatives have expanded the library of organic semiconductors with potential applications in organic electronics and photonics (R. Andreu et al., 2000).

Catalysis and Chemical Synthesis

2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine and its derivatives find applications in catalysis and synthetic chemistry, aiding in the development of efficient synthesis pathways for complex organic molecules. The exploration of solvent-free synthesis methods for triarylpyridine derivatives, for instance, highlights the role of such compounds in advancing green chemistry and sustainable synthetic practices (B. Maleki, 2015).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

2-chloro-4-[4-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)18-12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBHGNUJNFNSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243289
Record name 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-trifluoromethoxyphenyl)pyridine

CAS RN

697739-19-8
Record name 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697739-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[4-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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